molecular formula C15H20FNO4 B11765097 tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11765097
M. Wt: 297.32 g/mol
InChI Key: UEULLHKMVBNSEH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a fluoro-methoxyphenyl group, and a hydroxyazetidine moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluoro-methoxyphenyl group. One common method involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-fluoro-3-methoxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro-methoxyphenyl group can be reduced to remove the fluorine atom.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-fluorinated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluoro-methoxyphenyl group can be used to track the compound’s distribution and activity within biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro-methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The hydroxyazetidine moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-fluoro-3-methoxyphenyl)carbamate
  • tert-Butyl ®- (2- (5- (2-fluoro-3-methoxyphenyl)-3- (2-fluoro-6- (trifluoromethyl)phenyl)methyl)-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)-1-phenylethylcarbamate

Uniqueness

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of a fluoro-methoxyphenyl group and a hydroxyazetidine moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

tert-butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(18)17-8-15(19,9-17)10-6-5-7-11(20-4)12(10)16/h5-7,19H,8-9H2,1-4H3

InChI Key

UEULLHKMVBNSEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC=C2)OC)F)O

Origin of Product

United States

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